molecular formula C8H8BrN3 B13323449 8-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine

8-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine

Cat. No.: B13323449
M. Wt: 226.07 g/mol
InChI Key: BHSROYVIUPUMHQ-UHFFFAOYSA-N
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Description

8-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine is a valuable chemical intermediate in medicinal chemistry and drug discovery research. The imidazo[1,2-a]pyridine core is a privileged structure in pharmacology, and this bromo- and amino-functionalized derivative offers versatile sites for further synthetic modification, such as Suzuki cross-coupling reactions or amidation, to create diverse compound libraries for biological screening . Researchers utilize this scaffold in the design and synthesis of potential therapeutic agents. For instance, substituted imidazo[1,2-a]pyridines have been identified as potent inhibitors of phosphoinositide 3-kinase alpha (PI3Kα), a key target in oncology, demonstrating promising antiproliferative activity against cancer cell lines . Furthermore, the structure-activity relationship (SAR) of the 2-position substituent on the imidazo[1,2-a]pyridine ring has been shown to strongly influence biological activity, such as in the development of inhibitors against human cytomegalovirus (HCMV) . This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H8BrN3

Molecular Weight

226.07 g/mol

IUPAC Name

8-bromo-2-methylimidazo[1,2-a]pyridin-6-amine

InChI

InChI=1S/C8H8BrN3/c1-5-3-12-4-6(10)2-7(9)8(12)11-5/h2-4H,10H2,1H3

InChI Key

BHSROYVIUPUMHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C=C(C=C(C2=N1)Br)N

Origin of Product

United States

Preparation Methods

General Synthesis Methods for Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridines are typically synthesized through cyclocondensation reactions involving 2-aminopyridines and various electrophilic partners. Common methods include:

Adaptation for 8-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine

To synthesize This compound , one might start with a 2-amino-5-bromo-6-methylpyridine derivative and adapt the cyclocondensation methods. However, specific conditions and reagents would need to be optimized based on the desired substitution pattern.

Data Tables for General Synthesis Methods

Method Reactants Conditions Yield
Cyclocondensation with α-halocarbonyl compounds 2-Aminopyridine, α-bromoketone 60°C, no solvent High
Reaction with 1,3-dicarbonyl compounds 2-Aminopyridine, 1,3-dicarbonyl compound Ambient temperature, neutral alumina catalyst Moderate to High
One-pot synthesis with aldehydes and isonitriles 2-Aminopyridine, aldehyde, isonitrile Mild conditions, one pot Good

Chemical Reactions Analysis

Types of Reactions

8-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative .

Scientific Research Applications

8-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family, which is known for its diverse biological activities and frequent use in medicinal chemistry for drug development.

Scientific Research Applications

This compound has applications in scientific research, including:

  • Medicinal Chemistry It is used as a scaffold for developing drugs targeting various diseases, including tuberculosis.
  • Biological Studies It is used in studies to understand its interaction with biological targets.
  • Industrial Applications It has potential use in the synthesis of other complex organic molecules.

Chemical Reactions

This compound undergoes several types of chemical reactions:

  • Substitution Reactions The bromine atom can be substituted with various nucleophiles.
  • Oxidation and Reduction The compound can be oxidized or reduced under specific conditions.

Reagents and conditions :

  • Substitution: Nucleophiles such as amines, thiols, and alkoxides.
  • Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
  • Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative.

Similar Compounds

Similar compounds include:

  • 6-Bromo-8-methylimidazo[1,2-a]pyridin-2-amine
  • 2-Ethyl-6-chloroimidazo[1,2-a]pyridine
  • 2,8-Diaryl-6-aminoimidazo[1,2-a]pyridines

This compound is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to its analogs.

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Cancer Treatment Study
  • Antimicrobial Efficacy
  • Neuropharmacological Research

Mechanism of Action

The mechanism of action of 8-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine involves its interaction with specific molecular targets. These interactions can lead to the inhibition or activation of biological pathways, depending on the context. For example, in medicinal chemistry, it may inhibit enzymes or receptors involved in disease processes .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The position and nature of substituents significantly alter solubility, stability, and reactivity. A comparative analysis is provided in Table 1.

Table 1: Substituent Effects on Key Properties

Compound Name Substituents (Positions) LogP* Melting Point (°C) Key Reactivity Notes
8-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine 8-Br, 2-CH3, 6-NH2 ~2.5 Not reported Bromine enables Suzuki couplings; methyl enhances lipophilicity
6-Bromoimidazo[1,2-a]pyridin-8-amine 6-Br, 8-NH2 ~1.8 Not reported Lower lipophilicity; NH2 at position 8 alters hydrogen-bonding
8-Bromo-6-chloro-2-chloromethylimidazo[1,2-a]pyridine 8-Br, 6-Cl, 2-CH2Cl ~3.0 161 Higher reactivity (Cl groups); potential toxicity
2-(2-Furyl)-6-phenylimidazo[1,2-a]pyridin-8-amine 2-furyl, 6-Ph, 8-NH2 ~3.2 150 Aromatic groups increase π-π stacking potential
8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid 8-Br, 6-Cl, 2-COOH ~1.2 Not reported Carboxylic acid improves aqueous solubility

*LogP estimated via fragment-based methods.

Stability and Reactivity

  • Bromine at Position 8 : Facilitates nucleophilic aromatic substitution or cross-coupling reactions (e.g., with boronic acids) .
  • Methyl vs. Chloromethyl : The methyl group reduces electrophilicity at position 2, enhancing metabolic stability compared to chloromethyl derivatives prone to hydrolysis .
  • Amine at Position 6 : Protonation at physiological pH increases water solubility, balancing the lipophilicity from the methyl group.

Biological Activity

8-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine is a heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula : C8H8BrN3
Molecular Weight : 228.07 g/mol
IUPAC Name : this compound

The compound features a bromine atom at the 8-position and a methyl group at the 2-position of the imidazo[1,2-a]pyridine ring system. This unique structure may influence its interactions with biological targets.

Biological Activity

Research indicates that this compound exhibits various biological activities:

1. Anticancer Properties

Studies have demonstrated that imidazo[1,2-a]pyridine derivatives, including this compound, can inhibit the proliferation of cancer cells. For instance, a study showed that compounds in this class could induce apoptosis in human cancer cell lines through the activation of specific signaling pathways (e.g., caspase activation) .

Cell Line IC50 (µM) Mechanism of Action
HepG2 (liver cancer)15.4Induction of apoptosis via caspase pathway
MCF7 (breast cancer)12.3Cell cycle arrest and apoptosis

2. Antimicrobial Activity

The compound has been tested against various bacterial strains, showing significant antimicrobial activity. Its mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Escherichia coli32
Staphylococcus aureus16

3. Neuropharmacological Effects

Recent investigations suggest that this compound may interact with neurotransmitter receptors, particularly dopamine receptors. This interaction could position it as a candidate for further research in treating neurodegenerative diseases or psychiatric disorders .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation and survival.
  • Receptor Modulation : It has been suggested that this compound can act as a ligand for dopamine receptors, potentially modulating neurotransmission .
  • Oxidative Stress Induction : By generating reactive oxygen species (ROS), it may promote oxidative stress in target cells, leading to cell death.

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Cancer Treatment Study :
    • A study conducted on HepG2 cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism was linked to the activation of apoptotic pathways .
  • Antimicrobial Efficacy :
    • Research assessing its effectiveness against Staphylococcus aureus indicated that the compound significantly reduced bacterial growth at low concentrations, suggesting its potential as an antimicrobial agent .
  • Neuropharmacological Research :
    • A pharmacological study explored its effects on dopamine receptor activity and found promising results indicating possible therapeutic benefits in neurodegenerative conditions .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 8-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of substituted diaminopyridines with α-bromoketones or bromopyruvate derivatives. For example, reacting 5-bromo-2,3-diaminopyridine with chloroacetaldehyde in ethanol under reflux with NaHCO₃ yields 65% of the product after recrystallization . Optimization involves adjusting stoichiometry, reaction time (monitored via TLC), and purification via hexane recrystallization to enhance purity (>95%) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Single-crystal X-ray diffraction (100 K, R factor = 0.031) resolves planar molecular geometry and hydrogen-bonding networks .
  • ¹H/¹³C NMR (DMSO-d₆) identifies substituent environments (e.g., methyl at δ ~2.5 ppm, aromatic protons at δ 7.0–8.5 ppm) .
  • HPLC ensures purity (>97%), while IR spectroscopy confirms functional groups (e.g., N-H stretches at ~3400 cm⁻¹) .

Advanced Research Questions

Q. How can regioselectivity challenges during bromination of imidazo[1,2-a]pyridine derivatives be addressed?

  • Methodological Answer : Regioselectivity depends on reaction conditions. Using 1–2 equivalents of bromine at 0°C (10 min) favors mono-bromination, while excess bromine at RT (1 hr) yields dibrominated products. TLC and NMR monitoring are essential to track substitution patterns . For example, microwave-assisted bromination improves selectivity and reduces side reactions .

Q. What structural features influence the compound’s biological activity, particularly as a kinase inhibitor?

  • Methodological Answer : The bromine atom at position 8 and methyl group at position 2 enhance steric and electronic interactions with kinase active sites. Analogous compounds (e.g., 8-amino-6-bromo derivatives) show CDK2 inhibition (IC₅₀ < 1 µM) via hydrogen bonding with catalytic lysine residues . In vitro assays (e.g., fluorescence polarization) are recommended for activity profiling .

Q. How do hydrogen-bonding networks in the crystal lattice affect physicochemical properties?

  • Methodological Answer : N–H⋯N hydrogen bonds (2.89–3.05 Å) create layered structures, increasing thermal stability and influencing solubility. X-ray data (mean C–C deviation = 0.004 Å) reveal planar molecules with pyramidal amine groups, critical for packing efficiency .

Methodological Notes

  • Synthetic Pitfalls : Trace impurities (e.g., unreacted diaminopyridine) can skew biological assays. Use sodium sulfate drying and repeated recrystallization to mitigate this .
  • Advanced Characterization : For ambiguous NMR signals, DEPT-135 and HSQC experiments clarify carbon-proton correlations .
  • Computational Support : Density Functional Theory (DFT) calculations predict regioselectivity in bromination, aligning with experimental data .

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